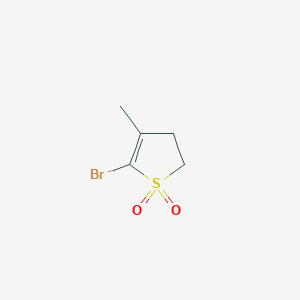
5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IFLAB-BB F1068-0036, also known as 5-Bromo-4-methyl-2,3-dihydro-thiophene 1,1-dioxide, is a chemical compound with the molecular formula C5H7BrO2S and a molecular weight of 211.07 g/mol . This compound is categorized under miscellaneous compounds and is primarily used in various scientific research applications .
Analyse Chemischer Reaktionen
IFLAB-BB F1068-0036 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into thiophene derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
IFLAB-BB F1068-0036 has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of IFLAB-BB F1068-0036 involves its interaction with specific molecular targets and pathways. As a brominated thiophene derivative, it can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
IFLAB-BB F1068-0036 can be compared with other similar compounds, such as:
5-Bromo-2,3-dihydrothiophene 1,1-dioxide: Similar in structure but lacks the methyl group.
4-Methyl-2,3-dihydrothiophene 1,1-dioxide: Similar in structure but lacks the bromine atom.
5-Chloro-4-methyl-2,3-dihydrothiophene 1,1-dioxide: Similar in structure but contains a chlorine atom instead of bromine.
The uniqueness of IFLAB-BB F1068-0036 lies in its specific combination of bromine and methyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H7BrO2S |
|---|---|
Molekulargewicht |
211.08 g/mol |
IUPAC-Name |
5-bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C5H7BrO2S/c1-4-2-3-9(7,8)5(4)6/h2-3H2,1H3 |
InChI-Schlüssel |
PSMXJESKICQYFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(S(=O)(=O)CC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


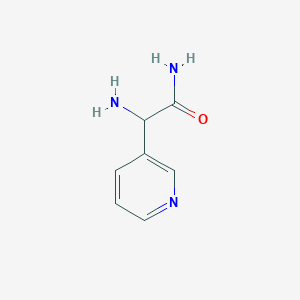
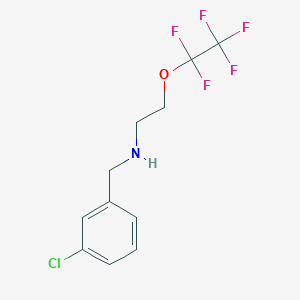

![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)

![2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)
![Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)-](/img/structure/B12111793.png)
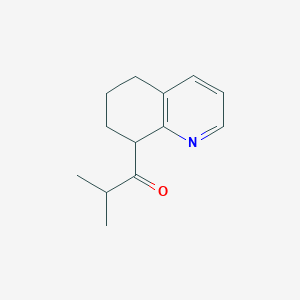
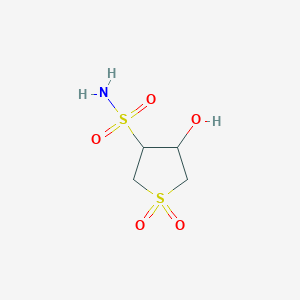

![methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12111816.png)

![Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)-](/img/structure/B12111827.png)
![benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12111835.png)
